molecular formula C11H22 B7765897 1-Undecene CAS No. 68526-57-8

1-Undecene

Cat. No.: B7765897
CAS No.: 68526-57-8
M. Wt: 154.29 g/mol
InChI Key: DCTOHCCUXLBQMS-UHFFFAOYSA-N
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Description

1-Undecene (CAS 821-95-4) is a medium-chain terminal alkene with the molecular formula C11H22. This unsaturated aliphatic hydrocarbon is a colorless to pale yellow liquid with a boiling point of 192.7 °C and a flash point of 71 °C, making it a compound of significant and diverse research interest. In bioenergy and biotechnology research, this compound is a focal point as a potential "drop-in" ready next-generation biofuel. Its superior properties, such as a low freezing point and high energy content, make it an excellent candidate for tailored bioconversion from renewable resources. Studies have elucidated its biosynthetic pathway in Pseudomonas species, where it is produced by the nonheme iron(II)-dependent enzyme UndA, which catalyzes the oxidative decarboxylation of medium-chain fatty acids like lauric acid . Beyond biosynthesis, its role in bacterial communication is a rapidly advancing field; Pseudomonas fluorescens MFE01 utilizes this compound as a volatile organic compound (VOC) for aerial communication to coordinate collective behaviors such as biofilm maturation . This compound also exhibits notable bioactivity in microbiological studies. Research indicates that this compound produced by various bacterial strains can suppress the mycelial growth and sporulation of certain pathogenic fungi and oomycetes, suggesting a role in microbial competition . Furthermore, this compound is a subject of investigation in natural product chemistry, having been detected as a constituent in various plant species, including Vitis vinifera and Eugenia uniflora . Its physical properties, including a low solubility in water and a vapor pressure of 0.493 mmHg at 25°C, are critical for experiments involving headspace analysis and gas chromatography . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undec-1-ene
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InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-11H2,2H3
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InChI Key

DCTOHCCUXLBQMS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC=C
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Molecular Formula

C11H22
Record name 1-UNDECENE
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Related CAS

29250-41-7
Record name 1-Undecene, homopolymer
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DSSTOX Substance ID

DTXSID5061168
Record name 1-Undecene
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Molecular Weight

154.29 g/mol
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Physical Description

1-undecene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Colorless liquid; [HSDB], Liquid
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Boiling Point

378.9 °F at 760 mmHg (USCG, 1999), 192.7 °C @ 760 mm Hg, 192.00 to 193.00 °C. @ 760.00 mm Hg
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Flash Point

160 °F (USCG, 1999), 71 °C, 160 °F OC
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Solubility

Sol in ether, chloroform, ligroin; insol in water
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Density

0.75 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7503 @ 20 °C/4 °C
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Vapor Pressure

0.49 [mmHg], 0.493 mm Hg @ 25 °C
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Color/Form

COLORLESS LIQUID

CAS No.

821-95-4, 68526-57-8
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Melting Point

-56 °F (USCG, 1999), -49.2 °C, -49.1 °C
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Advanced Synthetic Methodologies for 1 Undecene

Chemo-Catalytic Synthesis Routes

Chemical synthesis provides robust, high-volume methods for producing linear alpha-olefins, including 1-undecene (B165158). These routes often rely on transition-metal catalysts to control the reaction selectivity and efficiency.

Oligomerization of Ethylene (B1197577)

The catalytic oligomerization of ethylene is a primary industrial route to linear α-olefins (LAOs). While processes are often optimized for even-numbered olefins like 1-hexene (B165129) and 1-octene (B94956), the formation of odd-numbered olefins such as this compound can occur, though typically not as the primary product. caltech.edumdpi.com Most industrial processes yield a mixture of LAOs with varying chain lengths that generally follow a Schulz-Flory or Poisson statistical distribution. caltech.edu

The most common mechanism for non-selective ethylene oligomerization is the Cossee-Arlman mechanism. caltech.edumdpi.com This process involves the following key steps:

Coordination: An ethylene monomer coordinates to a vacant site on the transition metal catalyst's active center. mdpi.comwikipedia.org

Migratory Insertion: The coordinated ethylene molecule inserts into the existing metal-alkyl bond, extending the carbon chain by two atoms. mdpi.comwikipedia.orgpku.edu.cn

Chain Growth: This cycle of coordination and insertion repeats, progressively lengthening the alkyl chain. mdpi.com

Chain Transfer (β-Hydride Elimination): The growing polymer chain is terminated by a β-hydride elimination reaction, which releases the α-olefin (e.g., this compound) and regenerates a metal-hydride species, ready to start a new cycle. mdpi.com

Alternatively, selective oligomerization processes, particularly those targeting 1-hexene or 1-octene with chromium-based catalysts, operate via a metallacyclic mechanism. caltech.eduacs.org This involves the oxidative coupling of multiple ethylene molecules at the metal center to form a metallacyclopentane or metallacycloheptane intermediate, followed by reductive elimination to release the specific olefin. caltech.edunih.gov While highly selective for specific even-numbered olefins, co-oligomerization of ethylene with other product olefins can lead to a broader product distribution, including C11 chains like methyl-undecene. caltech.edunih.gov

Catalyst systems for ethylene oligomerization are diverse, with different metals yielding different outcomes.

Nickel-based catalysts , such as those used in the Shell Higher Olefin Process (SHOP), typically produce a broad distribution of LAOs. caltech.edumdpi.com

Chromium-based catalysts are renowned for their high selectivity in ethylene trimerization to 1-hexene and tetramerization to 1-octene. mdpi.comacs.org

Zirconium and Titanium-based catalysts are also employed, often in the context of Ziegler-Natta polymerization, but can be tailored for oligomerization. acs.orglibretexts.orgtandfonline.com

Catalyst TypeCommon Metal Center(s)Typical MechanismPrimary Product(s)Reference
Non-selective Oligomerization (e.g., SHOP)Nickel (Ni)Cossee-ArlmanSchulz-Flory distribution of C4-C20+ α-olefins caltech.edumdpi.com
Selective Trimerization/TetramerizationChromium (Cr)Metallacyclic1-Hexene, 1-Octene mdpi.comacs.org
Polymerization/OligomerizationTitanium (Ti), Zirconium (Zr)Cossee-ArlmanPolyethylene (B3416737) / Distribution of α-olefins acs.orglibretexts.org

Palladium-Catalyzed Dehydrogenation from Fatty Acids

Palladium-catalyzed aerobic dehydrogenation offers a synthetic strategy for converting saturated carbonyl compounds into their α,β-unsaturated counterparts. pkusz.edu.cnnih.govnih.gov This methodology can be conceptually applied to the synthesis of this compound from derivatives of undecanoic acid. The general process involves the use of a palladium(II) catalyst, often in the presence of an oxidant like molecular oxygen, to remove hydrogen atoms and create a double bond. pkusz.edu.cnnih.gov

The catalytic cycle is believed to proceed through a mechanism analogous to the Saegusa oxidation, involving the formation of a palladium enolate followed by β-hydride elimination. pkusz.edu.cn This approach is appealing as it can utilize air or oxygen as the terminal oxidant, with water as the only theoretical byproduct. nih.gov While this method has been demonstrated for various ketones, esters, and aldehydes, its specific application for the direct dehydrogenation of a long-chain fatty acid to a terminal alkene like this compound is a more complex transformation. pkusz.edu.cnresearchgate.net

Radical Bromination of this compound for Derivatives

For the synthesis of this compound derivatives, radical bromination provides a selective method for functionalizing the allylic position (the carbon adjacent to the double bond). The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which allows for bromination at the allylic carbon without significant competing addition reactions across the double bond. libretexts.orgmasterorganicchemistry.comchadsprep.com

The reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism: masterorganicchemistry.com

Initiation: The reaction is initiated by light or a radical initiator, causing homolytic cleavage of a small amount of Br₂ that is formed in situ. libretexts.orgmasterorganicchemistry.com

Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of this compound (C3). This step is highly selective because the allylic C-H bond is significantly weaker than vinylic or typical alkyl C-H bonds, leading to a more stable, resonance-stabilized allylic radical. libretexts.orglibretexts.org This radical then reacts with a molecule of Br₂ to form the allylic bromide product (3-bromo-1-undecene) and a new bromine radical, which continues the chain. libretexts.org

Termination: The chain reaction terminates when two radicals combine. byjus.com

The key advantage of using NBS is that it maintains a very low, constant concentration of Br₂ in the reaction mixture, which suppresses the ionic electrophilic addition of bromine across the double bond. masterorganicchemistry.comchadsprep.com This method is thus a powerful tool for converting this compound into functionalized intermediates for further synthesis.

Mechanisms of Organometallic Catalysis in this compound Synthesis

Key mechanistic steps include:

Oxidative Addition: The metal center's oxidation state and coordination number increase as it breaks a bond in a substrate molecule (e.g., H-H or R-X). libretexts.org

Reductive Elimination: The reverse of oxidative addition, where two ligands on the metal center are coupled and eliminated, reducing the metal's oxidation state. This is often the product-forming step in a catalytic cycle. libretexts.org

Migratory Insertion: A ligand, such as an olefin or carbon monoxide, inserts into a metal-alkyl or metal-hydride bond. This is the key chain-growth step in the Cossee-Arlman mechanism for olefin oligomerization. wikipedia.orglibretexts.org

β-Hydride Elimination: A hydrogen atom on the beta-carbon of an alkyl group attached to a metal is transferred to the metal center, forming a metal-hydride and releasing an alkene. This is the primary chain-termination step that generates α-olefins in ethylene oligomerization. mdpi.com

Transmetallation: The transfer of an organic group from one metal to another, which can be used to generate specific organometallic reagents or intermediates in a catalytic cycle. stanford.edu

These elementary steps combine in catalytic cycles, such as the Ziegler-Natta or olefin metathesis cycles, to efficiently transform simple starting materials like ethylene into more complex molecules like this compound. libretexts.orgnumberanalytics.com

Bio-Catalytic and Biosynthetic Pathways

Nature offers highly specific and sustainable routes to chemicals through enzymatic catalysis. The biosynthesis of this compound has been identified in certain microorganisms, providing a renewable pathway from fatty acid precursors.

Microbial Biosynthesis via Nonheme Iron Oxidases (UndA/UndB)

A significant pathway for the biological production of this compound has been discovered in bacteria, particularly within the genus Pseudomonas. nih.gov This biosynthesis is catalyzed by a novel family of non-heme iron-dependent enzymes, designated UndA and UndB. nih.govoup.com These enzymes perform an oxidative decarboxylation of medium-chain fatty acids (C10–C14) to produce the corresponding terminal alkene with one less carbon atom. nih.govrsc.org For instance, UndA converts lauric acid (C12) into this compound (C11). nih.gov

The key features of this biosynthetic route are:

Enzyme System: UndA is a soluble, cytosolic enzyme, while UndB is a membrane-bound desaturase-like enzyme. oup.comresearchgate.net Both belong to the non-heme iron oxidase family. nih.govrsc.org

Cofactor and Substrate: The catalytic activity is dependent on Fe(II) and molecular oxygen. nih.gov The enzyme binds the fatty acid substrate, which then organizes the iron center to coordinate with O₂. nih.gov

Mechanism: Biochemical and structural analyses suggest an unusual mechanism that begins with the abstraction of a hydrogen atom from the β-carbon of the fatty acid by a putative Fe(III)–superoxide complex. nih.gov This is followed by a single-electron transfer and subsequent decarboxylation, leading to the formation of the terminal alkene, CO₂, and water. nih.gov This β-hydrogen abstraction mechanism distinguishes UndA from other fatty acid decarboxylases like OleT, a cytochrome P450 enzyme. nih.govrsc.org

Engineered microorganisms, such as E. coli, have been used to heterologously express UndA or UndB for the production of this compound. nih.gov Studies have shown that UndB is generally more efficient for in vivo decarboxylation and has a broader substrate range (C6 to C18) compared to UndA. nih.govresearchgate.net

EnzymeCellular LocationSubstrate RangeReported this compound Titer in Engineered E. coliReference
UndASoluble (Cytosolic)C10-C14 Fatty Acids6 mg/L rsc.orgnih.gov
UndBMembrane-BoundC6-C18 Fatty Acids~55 mg/L nih.govresearchgate.net
Genetic Engineering of Microbial Platforms for Enhanced Production

Comparison of Biological and Chemical Synthesis Efficiencies

The production of this compound can be approached via either biological fermentation or conventional chemical synthesis, each with distinct advantages and limitations.

Biological Synthesis: Biological routes offer the potential for sustainability by utilizing renewable feedstocks (like glucose or lignin (B12514952) derivatives) under mild reaction conditions (ambient temperature and pressure). nih.govpatsnap.com However, current reported production titers from microbial platforms are relatively low and generally confined to laboratory-scale experiments. For example, feeding lauric acid to engineered P. putida 1T1 resulted in a this compound concentration of 1.10 mg/L, while engineered A. baylyi ADP1 produced up to 0.7 mg/L from ferulate. oup.comtuni.fi The primary challenges for biological production are improving the titer, yield, and productivity to levels that are economically competitive.

Chemical Synthesis: Conventional chemical synthesis is the established industrial method for producing alpha-olefins. frontiersin.org Common methods include the oligomerization of ethylene using catalysts, which produces a range of linear alpha-olefins, or the dehydration of fatty alcohols. frontiersin.orgmdpi.com These processes are characterized by high scalability, rapid production rates, and high product purity. patsnap.com However, they typically rely on non-renewable, fossil-based feedstocks and often require energy-intensive conditions, such as high temperatures and pressures, and metal catalysts. patsnap.comfrontiersin.org For instance, one lab-scale chemical synthesis method reports a 100% yield for converting a precursor to this compound using a nickel dichloride catalyst, though this does not reflect the complexities and efficiencies of large-scale industrial production. chemicalbook.com

The table below summarizes reported production values from various biological systems.

Organism Engineering Strategy Feedstock/Precursor This compound Titer (mg/L) Reference
Pseudomonas spp.Native ProducerEndogenous0.06 - 0.17 oup.com
Pseudomonas putida 1T1Native ProducerLauric Acid Feed1.10 oup.com
Jeotgalicoccus sp.Native Producer (OleT)Lauric Acid Feed3.05 oup.com
Acinetobacter baylyi ADP1Engineered ('TesA, UndA)Ferulate~0.70 tuni.fi
E. coliEngineered (UndA)Endogenous>25x native Pseudomonas nih.gov

Reaction Mechanisms and Reactivity of 1 Undecene

Mechanistic Studies of Addition Reactions

The terminal double bond of 1-undecene (B165158) is the center of its reactivity, making it susceptible to a variety of addition reactions. Mechanistic studies of these reactions provide insight into the formation of key intermediates and the stereochemical and regiochemical outcomes of the products.

Hydrosilylation of this compound involves the addition of a silicon-hydride (Si-H) bond across the C=C double bond, a reaction of significant industrial importance for producing organosilicon compounds. The mechanism is most commonly catalyzed by transition metal complexes, particularly those of platinum.

The generally accepted mechanism for hydrosilylation is the Chalk-Harbert mechanism. This catalytic cycle can be described in the following steps:

Oxidative Addition: The catalyst, typically a low-valent metal complex, reacts with the hydrosilane (R₃SiH). The Si-H bond breaks and adds to the metal center, which is oxidized in the process.

Olefin Coordination: The this compound molecule coordinates to the metal center through its π-electrons of the double bond.

Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond. For this compound, this insertion is typically regioselective, leading to the formation of a terminal silyl (B83357) group (anti-Markovnikov addition). This step determines the final product structure.

Reductive Elimination: The final alkylsilyl product is eliminated from the metal center, regenerating the active catalyst, which can then enter another catalytic cycle.

The specific catalyst used can influence the reaction's efficiency and selectivity. While platinum-based catalysts are common, other metals like rhodium, iridium, and nickel are also employed.

The halogenation of this compound involves the addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), across the double bond to form a vicinal dihalide. This reaction is stereoselective and proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com

The mechanism can be detailed in two main steps:

Formation of a Halonium Ion: As a halogen molecule (e.g., Br₂) approaches the electron-rich double bond of this compound, the π-electrons attack one of the bromine atoms, displacing the other as a bromide ion (Br⁻). libretexts.org This results in the formation of a three-membered ring intermediate called a bromonium ion, where the bromine atom is bonded to both carbons of the original double bond. libretexts.orgyoutube.com This intermediate shields one face of the molecule. libretexts.org

Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion. masterorganicchemistry.com This attack occurs from the side opposite to the bulky bromonium ion, a process known as backside attack. masterorganicchemistry.com This leads to the opening of the three-membered ring.

This mechanism dictates that the two halogen atoms add to opposite faces of the double bond, a stereochemical outcome known as anti-addition. masterorganicchemistry.comlibretexts.orglibretexts.org For this compound, this reaction results in the formation of 1,2-dihaloundecane with a trans configuration. masterorganicchemistry.com

Derivatization Reactions and Functionalization Strategies

Synthesis of Halogenated Derivatives (e.g., 11-Bromo-1-undecene)

A key halogenated derivative of this compound is 11-bromo-1-undecene (B109033). A common method for its synthesis involves the allylic bromination of this compound using N-Bromosuccinimide (NBS) in what is known as the Wohl-Ziegler reaction. This reaction introduces a bromine atom at the carbon adjacent to the double bond. Alternatively, 11-bromo-1-undecene can be synthesized from 10-undecen-1-ol, where the hydroxyl group is converted to a bromide using established chemical methods.

11-Bromo-1-undecene is a valuable intermediate in organic synthesis. gmchemic.com For example, it is used in the metallocene-catalyzed copolymerization with ethylene (B1197577) to produce brominated polyethylene (B3416737) (PE). proquest.com This functionalized polymer can then be used to prepare materials like anion exchange membranes (AEMs) for alkaline fuel cells. The bromine atom at the C-11 position serves as a good leaving group, making the terminal carbon an electrophilic site that is susceptible to attack by various nucleophiles, which is fundamental to its further derivatization.

Table 2: Properties of 11-Bromo-1-undecene

Property Value Source
CAS Number 7766-50-9
Molecular Formula C11H21Br uni.lu
Molecular Weight 233.19 g/mol
Appearance Colorless transparent liquid gmchemic.com
Boiling Point 149-150 °C at 35 mmHg
Density 1.063 g/mL at 25 °C
Refractive Index n20/D 1.468

Formation of Amine-Terminated Self-Assembled Monolayers

Amine-terminated self-assembled monolayers (SAMs) are highly organized molecular layers that can be formed on various substrates, such as silicon or gold, to precisely control surface properties. mdpi.comrsc.org While this compound itself does not have an amine group, it can be chemically modified into a precursor, such as 11-amino-1-undecanethiol, which can then form SAMs. researchgate.net Another strategy involves the assembly of undecylenic acid, which can be functionalized with amines. illinois.edu

The formation of these monolayers is a sophisticated process. rsc.org To achieve a well-defined and organized layer, a direct grafting strategy is often employed where the terminal amine group is initially protected, for instance with a phthalimide (B116566) group. rsc.org This protection prevents undesirable non-covalent interactions that could disrupt the ordering of the monolayer during assembly. rsc.org After the protected molecules are assembled on the substrate, the protecting group is removed to expose the reactive amine termini. rsc.org The structure and quality of these SAMs are typically characterized using techniques such as X-ray photoelectron spectroscopy (XPS), contact angle measurements, and ellipsometry. researchgate.netresearchgate.net These amine-terminated surfaces are crucial in the development of biosensors and for studying protein interactions, as the terminal amine groups have a strong binding affinity for proteins. mdpi.com

Functionalization of Nanomaterials (e.g., Nanodiamonds, Silica (B1680970) Nanoparticles)

The surface modification of nanomaterials with this compound is a key strategy to tailor their properties, such as dispersibility in non-polar solvents and compatibility with polymer matrices. The covalent attachment of the C11 alkyl chain of this compound alters the surface chemistry of these nanoparticles, making them more hydrophobic. The primary reaction mechanisms involve the versatile chemistry of the terminal double bond of this compound.

Functionalization of Nanodiamonds

Nanodiamonds (NDs) can be functionalized with this compound through reactions targeting their surface terminations. A common precursor for this functionalization is hydrogen-terminated nanodiamonds (H-NDs). The process leverages the C-H bonds on the diamond surface, which can be activated to participate in covalent bonding with alkene moieties.

The reaction is often initiated by UV irradiation, which promotes the addition of the alkene to the nanodiamond surface. This photochemical process is thought to proceed via a free-radical mechanism. The UV light generates radicals on the nanodiamond surface, which then attack the electron-rich double bond of this compound, leading to the formation of a stable Si-C covalent bond. Research on similar alkenes, such as undecylenic acid, has demonstrated the viability of this approach for grafting C11 chains onto H-NDs. The successful functionalization is confirmed by spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy, which shows the appearance of C-H stretching vibrations from the undecyl chain, and X-ray Photoelectron Spectroscopy (XPS).

The surface loading of functional groups can be quantified, with studies on similar long-chain molecules reporting surface coverages in the range of 0.13 mmol/g of nanodiamond. rsc.org Thermogravimetric analysis (TGA) is another tool used to quantify the amount of grafted material by measuring the weight loss associated with the thermal decomposition of the organic chains. researchgate.net

Table 1: Research Findings on this compound Functionalization of Nanodiamonds

ParameterFinding/ObservationTechniqueReference
Reaction TypeUV-initiated grafting onto hydrogen-terminated nanodiamonds.Chemical Synthesis mdpi.com
MechanismPresumed free-radical addition of the C=C bond to the H-ND surface.Mechanistic Postulation mdpi.com
Surface CharacterizationAppearance of C-H stretching peaks.FTIR Spectroscopy mdpi.com
Surface Loading (analogue)0.13 mmol/g for oxyhexanol on nanodiamond.Gravimetric Analysis rsc.org
Thermal StabilityDecomposition of organic moieties observed.Thermogravimetric Analysis (TGA) researchgate.net

Functionalization of Silica Nanoparticles

The functionalization of silica nanoparticles with this compound typically proceeds via a hydrosilylation reaction. This process requires the presence of hydride (Si-H) groups on the silica surface. Therefore, a two-step approach is generally employed:

Surface Hydriding : The native silica surface, which is rich in silanol (B1196071) (Si-OH) groups, is first treated with a silanizing agent to introduce Si-H functionalities. Reagents like hydrosilanes are used for this purpose, often catalyzed by borane (B79455) compounds, to create a hydride-terminated silica surface. nih.gov

Hydrosilylation : The hydride-terminated silica nanoparticles are then reacted with this compound. This reaction involves the addition of the Si-H bond across the C=C double bond of this compound, forming a stable silicon-carbon bond. This step can be initiated thermally, photochemically (with UV light), or through catalysis (e.g., using Lewis acids or platinum-based catalysts). rsc.orgresearchgate.net

The efficiency of hydrosilylation with alkenes on similar silicon surfaces has been reported to be around 27% in terms of the consumption of Si-H groups. wabash.edu The successful grafting of the undecyl chains drastically changes the surface properties of the silica nanoparticles from hydrophilic to hydrophobic. This change is quantifiable through water contact angle measurements, which can increase from near 0° for unmodified silica to over 150° for alkyl-functionalized silica, indicating superhydrophobicity. researchgate.net Characterization techniques such as FTIR and XPS are used to confirm the covalent attachment of the undecyl groups. For instance, in supplementary data related to the thermal analysis of silica nanoparticles functionalized with a C11 carboxylic acid, it was noted that the decomposition product observed via Evolved Gas Analysis-FTIR was this compound, confirming the presence of the C11 chain. rsc.org

Table 2: Research Findings on this compound Functionalization of Silica Nanoparticles

ParameterFinding/ObservationTechniqueReference
Reaction TypeHydrosilylation on hydride-terminated silica nanoparticles.Chemical Synthesis rsc.orgresearchgate.net
Key IntermediateHydride-terminated (Si-H) silica surface.Surface Modification nih.gov
Reaction Efficiency (analogue)~27% conversion of Si-H bonds for alkene reactions on porous silicon.FTIR Spectroscopy wabash.edu
Change in Surface PropertyIncrease in water contact angle from ~0° to >150°, indicating induced hydrophobicity.Contact Angle Measurement researchgate.net
Characterization EvidenceThis compound detected as a decomposition product from C11-functionalized silica.EGA-FTIR rsc.org

Analytical Methodologies in 1 Undecene Research

Chromatographic Techniques for Detection and Quantification

Chromatography is essential for separating 1-undecene (B165158) from complex mixtures, allowing for its precise detection and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net In this method, a sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. scispace.com As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. nist.gov GC-MS has been widely used to identify this compound as a volatile metabolite in various biological systems, including microorganisms like Pseudomonas aeruginosa and in food products. thegoodscentscompany.com The National Institute of Standards and Technology (NIST) maintains reference mass spectrum data for this compound, which serves as a benchmark for its identification. nist.gov

Headspace Solid-Phase Microextraction (SPME-GC-MS)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique frequently combined with GC-MS for the analysis of volatile organic compounds (VOCs). mdpi.com The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) of a sample vial. mdpi.com Volatile analytes, including this compound, partition from the sample into the headspace and then adsorb onto the fiber coating. mdpi.commdpi.com After an equilibrium period, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. scispace.comnih.gov

This technique has proven effective in detecting this compound in complex matrices. For example, a study on surface-ripened cheeses used HS-SPME-GC-MS to identify volatile compounds, detecting this compound in X-ray irradiated samples. mdpi.com The optimization of HS-SPME parameters, such as fiber type (e.g., Carboxen/PDMS), extraction temperature, and time, is crucial for achieving maximum extraction efficiency and sensitivity. mdpi.commdpi.com

Table 1: Application of HS-SPME-GC-MS in this compound Detection This table is interactive. Users can sort columns to compare findings.

Sample Matrix Fiber Coating Used Key Finding Reference
Surface-Ripened Cheese Carboxen/PDMS This compound was detected as a product induced by X-ray irradiation. mdpi.com
Propolis PDMS The technique provided a chemical fingerprint of volatile constituents. nih.gov
Bronchoalveolar Lavage Fluid PDMS/CAR/DVB Method optimization was critical for maximizing extraction efficacy from the biological matrix. mdpi.com
Pyrolysis-GC/MS for Polymer Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to characterize non-volatile materials like synthetic polymers. researchgate.netpstc.org The method involves heating the sample to high temperatures (typically 500-1400 °C) in an inert atmosphere. researchgate.net This thermal energy causes the polymer's chemical bonds to break in a reproducible manner, decomposing the material into smaller, volatile fragments known as pyrolysates. pstc.org These fragments are then swept into a GC-MS system for separation and identification. shimadzu.com

The resulting chromatogram, or pyrogram, serves as a chemical "fingerprint" of the original polymer. pstc.org While this compound itself is not a primary pyrolysate of common polymers, substituted undecenes can be characteristic fragments. For instance, the pyrolysis of polypropylene (B1209903) (PP) can yield specific branched alkenes, such as 2,4,6,8-tetramethyl-1-undecene, which act as markers for its identification in mixed plastic samples. shimadzu.com.br This demonstrates the utility of Py-GC/MS in identifying polymer components by analyzing their specific alkene degradation products. shimadzu.comshimadzu.com.br

High-Performance Liquid Chromatography (HPLC)

While GC-MS is more common for a volatile alkene like this compound, High-Performance Liquid Chromatography (HPLC) can also be employed for its analysis. sielc.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase within a column. A reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method is scalable and can be used for isolating impurities in preparative separations. sielc.com A similar method is also available for derivatives such as this compound, 11,11-dimethoxy-. sielc.com

Table 2: Exemplary HPLC Method for this compound Analysis This table is interactive. Users can sort columns to view method parameters.

Parameter Condition Reference
Technique Reverse Phase (RP) HPLC sielc.com
Column Type Newcrom R1 or Newcrom C18 sielc.comsielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
MS-Compatible Mobile Phase Formic acid is substituted for phosphoric acid. sielc.comsielc.com

| Applications | Analytical separation, impurity isolation, pharmacokinetics. | sielc.com |

Spectroscopic Characterization Techniques

Spectroscopy is used to determine the molecular structure of this compound by measuring how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic compounds. msu.edu It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are used to confirm the identity and structure of this compound. chemicalbook.com

The ¹H NMR spectrum of this compound shows characteristic signals for its different types of protons:

Vinyl Protons : The three protons on the double bond (CH₂=CH-) produce complex multiplets in the region of approximately 4.9-5.8 ppm.

Allylic Protons : The two protons on the carbon adjacent to the double bond (-CH₂-CH=CH₂) resonate around 2.0 ppm.

Methylene Chain : The protons of the long aliphatic chain (-(CH₂)₇-) create a large, overlapping signal around 1.2-1.4 ppm.

Terminal Methyl Protons : The three protons of the terminal methyl group (-CH₃) appear as a triplet at approximately 0.9 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the two sp²-hybridized carbons of the alkene group and the nine sp³-hybridized carbons of the alkyl chain. spectrabase.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of molecules. For this compound, these methods are instrumental in confirming the presence of its defining alkene group.

The IR spectrum of this compound exhibits characteristic absorption bands that signify its molecular structure. Key absorptions include C-H stretching vibrations of the vinyl group (=C-H) typically found between 3000 and 3100 cm⁻¹, and the C=C double bond stretch, which gives a moderate peak around 1640 cm⁻¹. chemicalbook.comthegoodscentscompany.com The spectrum also shows C-H wagging peaks, which are characteristic of alkenes, in the 1000 to 600 cm⁻¹ region. thegoodscentscompany.com

Raman spectroscopy provides complementary information. While the C=C stretch is also visible in the Raman spectrum, its intensity can vary. For terminal alkenes like 1-decene, a close structural analog to this compound, a characteristic peak is observed at 1641 cm⁻¹, corresponding to the C=C stretching vibration. uni-saarland.de The analysis of these spectral features allows for the unambiguous identification of the alkene functional group in this compound.

Below is a table summarizing the characteristic vibrational frequencies for this compound and related alkenes.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Source(s)
Alkene (=C-H)Stretching3020–3100 chemicalbook.com
Alkene (C=C)Stretching1640–1680 chemicalbook.com
1-Octene (B94956) (C=C)Stretching1641 thegoodscentscompany.com
1-Decene (C=C)Stretching1641 uni-saarland.de
Alkene (=C-H)Wagging (Out-of-plane bending)1000-600 thegoodscentscompany.com

Mass Spectrometry (MS) for Molecular and Structural Elucidation

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, this compound is bombarded with electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. chemguide.co.uk

The mass spectrum of this compound (molecular weight 154.29 g/mol ) shows a molecular ion peak at an m/z of 154. nist.govmassbank.eu The fragmentation of the molecular ion is characteristic of long-chain alkenes. The fragmentation pattern typically involves the loss of alkyl radicals, resulting in a series of peaks that are 14 mass units apart, corresponding to the loss of CH₂ groups. libretexts.org The most stable carbocations formed during fragmentation will result in the most abundant peaks in the spectrum. libretexts.org

The table below presents the prominent peaks observed in the chemical ionization mass spectrum of this compound. massbank.eu

m/zRelative Intensity (%)Possible FragmentSource(s)
5793.7[C₄H₉]⁺ massbank.eu
71100.0[C₅H₁₁]⁺ massbank.eu
8394.1[C₆H₁₁]⁺ massbank.eu
8582.4[C₆H₁₃]⁺ massbank.eu
9791.8[C₇H₁₃]⁺ massbank.eu
15532.9[M+H]⁺ massbank.eu

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. thermofisher.com While XPS is not typically used to analyze the bulk properties of a simple hydrocarbon like this compound, it is an invaluable tool for studying surfaces that have been chemically modified or functionalized with this compound.

In materials science and semiconductor research, this compound is often used to form self-assembled monolayers (SAMs) on surfaces like silicon, creating a stable organic passivation layer. XPS can be employed to confirm the successful attachment of the this compound molecules to the substrate. mdpi.com

The analysis would focus on the high-resolution spectra of key elements. For a silicon surface functionalized with this compound, the C 1s and Si 2p regions of the XPS spectrum would be of primary interest. The C 1s spectrum would confirm the presence of aliphatic carbon from the undecene chain. Angle-resolved XPS (ARXPS) can provide further information on the orientation and thickness of the this compound layer. rsc.org This technique varies the take-off angle of the photoelectrons, which alters the surface sensitivity, allowing for depth profiling of the near-surface region. rsc.org

Advanced Monitoring Techniques

Differential Mobility Spectrometry (DMS), also known as Differential Ion Mobility Spectrometry (DIMS), is an advanced analytical technique that separates gas-phase ions based on their mobility in high and low electric fields. acs.org It has emerged as a novel method for the real-time, online monitoring of volatile organic compounds (VOCs) produced in bioprocesses. acs.orgmdpi.com

A significant application of this technique has been demonstrated in the monitoring of this compound production from genetically engineered Acinetobacter baylyi ADP1 cells. acs.org In this bioprocess, DMS was used to directly analyze the exhaust gas from the bioreactor. The system successfully detected and tracked the concentration of this compound in real-time, capturing the dynamic nature of its biological production. acs.org

The principle involves ionizing the volatile this compound molecules in the gas stream. These ions are then passed through a drift tube where they are subjected to an asymmetric electric field. The differential mobility of the ions allows for their separation and detection, providing a distinct signal corresponding to this compound. acs.org This approach offers a rapid, non-targeted, and user-friendly platform for monitoring bioprocesses, enabling real-time optimization and control. acs.orgnih.gov

Computational Chemistry and Theoretical Studies of 1 Undecene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is particularly valuable for studying the properties and reactivity of organic molecules like 1-undecene (B165158) due to its balance of computational cost and accuracy for systems of moderate size. DFT calculations can provide insights into various aspects of this compound, including its electronic distribution, stability, and potential reaction pathways.

DFT assumes a collection of non-interacting quasi-particles that have the same particle density as the actual electron density for the system of interest. researchgate.net This approach allows for the calculation of properties such as thermochemistry, kinetics parameters, and spectroscopic constants. researchgate.net

Prediction of Reaction Pathways and Energy Barriers

DFT is a crucial tool for exploring the potential reaction mechanisms involving this compound and calculating the associated energy barriers. By modeling the transition states between reactants and products, DFT can predict the feasibility and relative rates of different reaction pathways. This is particularly relevant in understanding how this compound is formed or transformed in various chemical and biological processes.

For instance, computational studies using DFT have been employed to investigate the biosynthesis of this compound from fatty acids. nih.govpnas.org These studies aim to understand the enzymatic mechanisms involved, including the steps of substrate activation and product formation, by calculating the energy profiles of proposed reaction pathways. nih.govpnas.org Identifying transition states and their energies is key to elucidating the catalytic mechanism of enzymes like UndA, which is responsible for this compound production in Pseudomonas species. nih.govpnas.orgmanchester.ac.uk

DFT calculations can involve analyzing the energetics of elementary steps in a reaction, such as C-C scission, and determining transition states through methods like the nudged elastic band (NEB) or climbing image nudged elastic band (cNEB) methods. arxiv.orgrsc.org These methods help locate the minimum energy path and the saddle points representing transition states, providing activation energy barriers. arxiv.org

Structural and Electronic Property Predictions

DFT is also extensively used to predict the structural and electronic properties of molecules. For this compound, DFT calculations can provide information about its optimized molecular geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com These properties are fundamental to understanding its reactivity and interactions with other molecules or surfaces.

Studies have utilized DFT to analyze the electronic structure of undecene, including its electron density, electrophilic and nucleophilic Fukui indices, and the spatial distribution of its HOMO and LUMO. researchgate.net These indices can help predict the reactive sites within the molecule. researchgate.net

DFT calculations can also be applied to study the interaction of this compound with surfaces, such as in the formation of self-assembled monolayers. acs.orgnih.gov By modeling the adsorption structures and the electronic changes upon interaction, DFT provides insights into the nature of the bonding and the stability of the adsorbed layer. acs.orgnih.gov For example, DFT has been used to characterize the attachment of molecules to 11-amino-1-undecene layers on silicon surfaces, revealing the formation of secondary amine groups. acs.orgnih.gov

Key electronic properties that can be predicted by DFT include HOMO-LUMO energy gaps, which are related to the molecule's stability and reactivity. A smaller energy gap generally indicates higher reactivity. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules. By applying classical mechanics to model the forces between particles, MD simulations can track the evolution of a system over time, providing insights into its dynamic behavior. ebsco.com While MD simulations primarily rely on classical mechanics, they can be coupled with quantum mechanical methods like DFT for more accurate descriptions of chemical reactions (QM/MM). ebsco.comyoutube.com

For this compound, MD simulations could potentially be used to study its behavior in various environments, such as in solution, at interfaces, or within biological systems. Although specific MD studies focusing solely on this compound were not prominently found in the search results, the technique is broadly applicable to understanding the dynamic properties of hydrocarbons. MD simulations are valuable for exploring conformational changes, diffusion, and interactions with surrounding molecules. ebsco.com

MD simulations can provide a detailed, microscopic view of how chemical changes occur, driven by molecular motion. ebsco.com They are used to understand reaction dynamics and the function of biological molecules. ebsco.com The simulations involve defining potential energy surfaces that describe how energy changes with atomic positions. ebsco.com

In Silico Analysis of Enzyme Mechanisms

In silico analysis encompasses a broad range of computational techniques applied to biological problems, including the study of enzyme mechanisms. For enzymes involved in the biosynthesis or metabolism of this compound, in silico methods, often incorporating DFT and MD, are used to elucidate their catalytic strategies, substrate binding, and reaction intermediates.

The enzyme UndA, responsible for the biosynthesis of this compound from dodecanoic acid in Pseudomonas, has been a subject of in silico investigation. nih.govpnas.orgmanchester.ac.uk These studies aim to understand the nonheme iron-dependent mechanism by which UndA converts fatty acids into terminal olefins. nih.govpnas.org In silico analyses, including DFT calculations, have been used to propose and evaluate potential reaction mechanisms, such as β-hydrogen abstraction during fatty acid activation. nih.govpnas.org

Computational studies have explored the nature of the active site in UndA, considering different possibilities such as mononuclear or dinuclear iron species, and evaluating their feasibility based on calculated energy barriers for key steps like hydrogen atom abstraction. manchester.ac.uk These analyses help to refine the understanding of how the enzyme achieves its specificity and catalytic efficiency in producing this compound. manchester.ac.uk

In silico approaches can also involve analyzing protein structures, predicting active sites, and simulating substrate-enzyme interactions to understand the molecular basis of catalysis. researchgate.net While some in silico studies might focus on identifying potential metabolic pathways or enzymes related to compounds found alongside this compound in biological extracts, the core application here is detailing the mechanism of enzymes directly acting on or producing this compound. researchgate.net

The regulation of this compound biosynthesis in Pseudomonas by systems like GacS/GacA has also been investigated, although the in silico aspect in the provided context primarily focuses on the enzymatic mechanism itself rather than the regulatory network. nih.gov

Environmental Fate and Ecotoxicology of 1 Undecene

Environmental Pathways and Distribution

The environmental distribution of 1-undecene (B165158) is influenced by its physical and chemical properties. At 25 °C, this compound has a vapor pressure of 0.493 mm Hg, indicating that it will exist primarily as a vapor in the ambient atmosphere. nih.gov

If released into soil, this compound is expected to have slight mobility based on an estimated Koc value of 3180. nih.govguidechem.com Volatilization from moist soil surfaces is anticipated to be a significant fate process, supported by an estimated Henry's Law constant of 1.48 atm-cu m/mole. nih.govguidechem.com However, adsorption to soil is expected to reduce the rate of volatilization. nih.govguidechem.com Volatilization from dry soil surfaces is not expected to be a major pathway based on its vapor pressure. nih.govguidechem.com

In aquatic environments, this compound is expected to adsorb to sediment and suspended solids in the water column, consistent with its estimated Koc value. nih.gov Volatilization from water surfaces is also expected to be an important fate process, with estimated volatilization half-lives of 1 hour for a model river and 5 days for a model lake. nih.gov Similar to soil, adsorption to suspended solids and sediment is expected to attenuate volatilization from water surfaces. nih.gov Hydrolysis is not expected to be a significant degradation pathway due to the absence of functional groups prone to hydrolysis. nih.gov

Degradation Mechanisms in Environmental Compartments

In the atmosphere, vapor-phase this compound is degraded through reactions with photochemically-produced hydroxyl radicals and ozone. nih.gov The estimated half-lives for these reactions are approximately 10 hours and 23 hours, respectively. nih.gov Reaction with nitrate (B79036) radicals may also contribute to its removal from the atmosphere during nighttime. nih.gov

In soil and water, biodegradation is suggested to be an important degradation process for this compound, given its linear hydrocarbon structure. nih.gov While specific degradation rates for this compound are not extensively detailed in the provided information, studies on the biodegradation of petroleum hydrocarbons indicate that n-alkenes with intermediate chain lengths (C10 - C24) are generally degraded more rapidly than very long-chain alkenes. tums.ac.ir Short-chain alkenes, while potentially toxic to some microorganisms, may also evaporate quickly. tums.ac.irnih.gov

Microorganisms can utilize organic compounds as an energy source, leading to biodegradation. nih.gov The rate of biodegradation can be influenced by environmental conditions such as temperature, soil moisture content, and soil type. nih.gov Long-term exposure of microbial communities to chemicals can lead to adaptation and increased biodegradation rates. libretexts.org

Ecotoxicological Impact on Biota

Information specifically on the ecotoxicity of this compound is limited in the provided search results. However, some general information regarding the toxicity of alkenes and related compounds can provide context.

Based on a GESAMP hazard profile, this compound has a very high potential to bioaccumulate, with a logPow estimated to be between 5 and 7. rempec.org It is also classified as not readily biodegradable. rempec.org

Acute aquatic toxicity data for alkenes in the C24-28 range suggests an acute toxicity cut-off at approximately C12 – C14. europa.eu This might imply that shorter-chain alkenes like this compound could exhibit higher acute aquatic toxicity compared to longer-chain ones. The GESAMP profile for this compound classifies its acute aquatic toxicity as "Highly toxic" (LC/EC/IC50 (mg/l) category 4). rempec.org The effect of low concentrations on aquatic life is noted as unknown. noaa.gov There is a potential danger if it enters water intakes, and it can cause fouling to shorelines. noaa.gov

Studies on volatile organic compounds produced by Pseudomonas tolaasii identified this compound as one such compound that showed bioactivity. frontiersin.org In in vitro assays, this compound at concentrations ≥10 μg caused a significant reduction in the mycelial growth of Pleurotus eryngii and Pleurotus ostreatus. frontiersin.org However, at lower quantities (≥10 μg), it also contributed to broccoli growth increase. frontiersin.org

Research on Caenorhabditis elegans has shown that this compound produced by Pseudomonas aeruginosa acts as an olfactory signal, inducing both flight and fight responses in the worms. embopress.org Exposure to this compound odor repels the worms, and this aversion is mediated by their AWB odor sensory neurons. embopress.org Longer exposure can also induce a pathogen-specific immune response. embopress.org

While some sources mention potential for skin and eye irritation and harm if swallowed or inhaled based on GHS classifications guidechem.comnoaa.govfishersci.comgelest.com, detailed ecotoxicity data on specific organisms or environmental compartments are not extensively available in the provided results.

Summary of Environmental Fate and Ecotoxicity Properties

PropertyValue / DescriptionSource(s)
Vapor Pressure (25 °C)0.493 mm Hg nih.gov
Estimated Koc3180 nih.govguidechem.com
Estimated Henry's Law1.48 atm-cu m/mole nih.govguidechem.com
Atmospheric Half-life (OH)~10 hours nih.gov
Atmospheric Half-life (Ozone)~23 hours nih.gov
Water Volatilization (River)~1 hour nih.gov
Water Volatilization (Lake)~5 days nih.gov
BiodegradabilityNot readily biodegradable rempec.org
Bioaccumulation PotentialVery high (logPow 5-7) rempec.org
Acute Aquatic ToxicityHighly toxic (GESAMP category 4) rempec.org
Effect on Aquatic Life (Low Conc.)Unknown noaa.gov
Effect on Fungi (P. eryngii, P. ostreatus)Reduced mycelial growth at ≥10 μg frontiersin.org
Effect on C. elegansInduces aversion and immune response via olfactory signaling embopress.org

Applications of 1 Undecene in Specialized Chemical Research

Precursor in Polymer Science and Advanced Materials

1-Undecene's terminal double bond makes it a valuable monomer and functionalizing agent in the synthesis of advanced materials. Its reactivity allows for its incorporation into polymer chains and its attachment to surfaces, thereby tailoring the properties of the resulting materials for specific applications.

As a monomer, This compound (B165158) can participate in various polymerization reactions. cymitquimica.com While it can be polymerized on its own, it is frequently used in copolymerization to introduce specific functionalities into a polymer backbone. A key strategy involves using functionalized derivatives of this compound. For instance, 11-bromo-1-undecene (B109033), a derivative containing both a terminal alkene for polymerization and a bromine atom for further reactions, is an important intermediate in creating functionalized polymers. dakenchem.com This allows for the synthesis of copolymers with tailored properties, such as enhanced solubility, polarity, and chemical reactivity. dakenchem.com

The copolymerization of 11-bromo-1-undecene with monomers like pyrrole (B145914) can yield polymers with conductive properties, suitable for applications in sensors and electronic devices. dakenchem.com Furthermore, the carbonylative polymerization of related alkenols, such as 10-undecen-1-ol, demonstrates a strategy to produce polyketoesters. osti.gov This process involves the competitive interplay between alkene/carbon monoxide (CO) copolymerization and hydroesterification, which can be tuned by the catalyst system to control the polymer's microstructure (the ratio of ketone to ester linkages). osti.gov This approach enables the creation of new polymer architectures from bifunctional monomers derived from the undecene chain.

Table 1: Examples of Polymer Synthesis Involving Undecene Derivatives

Monomer/Precursor Co-monomer/Reactant Resulting Polymer Type Key Feature/Application
11-Bromo-1-undecene Pyrrole Conductive Copolymer Used in sensors, electronic devices dakenchem.com
11-Bromo-1-undecene Acrylic acid, Methacrylate Polar Copolymer Improved solubility and adhesion for coatings and adhesives dakenchem.com
10-Undecen-1-ol Carbon Monoxide (CO) Polyketoester Tunable microstructure for new material properties osti.gov

The terminal alkene group of this compound and the reactive groups of its derivatives are crucial for modifying the surfaces of nanomaterials. This surface functionalization is critical for enhancing stability, compatibility, and functionality for applications in electronics and biomedicine. For example, derivatives like 11-bromo-1-undecene are used in surface modification technologies for polymer coatings and thin films. dakenchem.com

In the realm of nanomaterials, long-chain alkenes and their thiol derivatives (like undecanethiol, derived from undecene) are used to form self-assembled monolayers (SAMs) on surfaces such as gold. This process is fundamental in creating precisely controlled interfaces for sensors and electronic components. The modification of silica (B1680970) nanoparticles with gold (SiO2@Au) and subsequent functionalization with ligands like 11-mercapto-1-undecanol (B1218877) (an undecene derivative) demonstrates how these molecules can alter the optical properties and stability of nanostructures. researchgate.net Such modifications are a key step in developing complex systems like nanomotors for biomedical applications, where surface chemistry dictates interaction with biological environments. researchgate.netmarquette.edu

Role in Biological Systems and Metabolomics Research

This compound is a naturally occurring volatile organic compound (VOC) produced by certain microorganisms. Its presence and function are of significant interest in metabolomics, the study of small molecules involved in metabolic processes.

This compound has been identified as a characteristic semivolatile metabolite produced by bacteria of the Pseudomonas genus, making it a potential biomarker for their detection. nih.gov Specifically, it is recognized as a biomarker for identifying strains of Pseudomonas aeruginosa, a significant human pathogen. cymitquimica.comnih.govfishersci.fi The production of this compound is linked to a specific gene, undA, which is conserved in Pseudomonas species. dundee.ac.uk Analysis of the volatile compounds in the headspace of bacterial cultures using techniques like gas chromatography-mass spectrometry (GC-MS) can detect this compound, helping to identify the presence of these bacteria. dundee.ac.uknih.gov Its specificity to Pseudomonas is highlighted by the fact that it is not detected in the headspace of other common bacteria like E. coli OP50 or Salmonella typhimurium. dundee.ac.uk

Beyond being a simple metabolic byproduct, this compound acts as an aerial signaling molecule in bacterial communication, influencing collective behaviors. frontiersin.orgnih.gov Research on Pseudomonas fluorescens MFE01 has shown that this compound is used for intraspecific communication, particularly in the maturation of biofilms. frontiersin.orgnih.gov Biofilms are structured communities of bacteria embedded in a self-produced matrix, and their development is a coordinated process. frontiersin.org

Studies using a mutant strain of P. fluorescens unable to produce this compound (ΔundA) revealed that this mutant was impaired in biofilm maturation. frontiersin.orgnih.gov When the mutant was exposed to the volatile compounds emitted by the wild-type strain, the normal biofilm maturation process was restored. frontiersin.orgnih.gov This demonstrates that this compound acts as a long-range signal that can coordinate gene expression and behavior across a bacterial population. frontiersin.org

Table 2: Effect of this compound on P. fluorescens Biofilm Maturation

Strain/Condition This compound Production Biofilm Biovolume Biofilm Average Thickness Outcome
Wild-Type (MFE01) Yes Normal Normal Mature biofilm formation researchgate.net
Mutant (ΔundA) No Significantly Reduced Significantly Reduced Impaired biofilm maturation frontiersin.orgresearchgate.net

In another context, the nematode Caenorhabditis elegans perceives this compound from P. aeruginosa as a threat signal, triggering a "flight-or-fight" response. dundee.ac.uknih.gov The worm is repelled by the odor of this compound, which activates its odor sensory neurons and induces an immune response, enhancing its survival upon subsequent infection. dundee.ac.ukembopress.org This indicates that this compound functions as a pathogen-associated molecular pattern (PAMP) in inter-species communication. dundee.ac.ukembopress.org

Medium-chain 1-alkenes, including this compound, are considered next-generation "drop-in" biofuels. nih.gov These molecules have properties that make them compatible with existing engine systems and transportation infrastructure. nih.gov Their biological production from renewable resources presents a sustainable alternative to fossil fuels. nih.gov

The biosynthesis of this compound in Pseudomonas occurs through the conversion of medium-chain fatty acids. nih.gov Specifically, lauric acid is the precursor that is converted into this compound by a nonheme iron oxidase enzyme encoded by the undA gene. nih.gov Understanding this biosynthetic pathway is the foundation for engineering microorganisms to mass-produce medium-chain alkenes for fuel and chemical commodities. nih.gov Research has demonstrated the feasibility of producing this compound in engineered bacteria like Acinetobacter baylyi ADP1, using lignin-derived molecules as the sole carbon source, highlighting a path toward converting biomass into valuable chemicals. nih.gov

Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound serves as a valuable chemical intermediate, providing a versatile backbone for the construction of more complex molecules used in specialized chemical research, particularly within the pharmaceutical sector. rwth-aachen.dechemscene.com Its terminal double bond is a key functional group, enabling a variety of addition and transformation reactions to build molecular frameworks for bioactive compounds.

In pharmaceutical synthesis, this compound is utilized as a reactant in processes designed to create key structural motifs. Research has highlighted its role in palladium-catalyzed aerobic oxidative amination reactions, which are employed to produce various amine analogs. chemscene.com This class of reactions is significant in medicinal chemistry for forging carbon-nitrogen bonds, a fundamental step in the synthesis of numerous drug candidates. nih.gov

Furthermore, this compound has been identified as a reactant for preparing a key intermediate in the total synthesis of (+)-deoxoprosopinine. chemscene.com (+)-Deoxoprosopinine is a member of the piperidine (B6355638) alkaloid family, a class of natural products known for a wide range of biological activities.

While the reactivity of terminal alkenes like this compound makes them useful building blocks in organic synthesis broadly, which includes the agrochemical field, specific, detailed research outlining its use as a direct intermediate for commercial fungicides, herbicides, or insecticides is less commonly documented in publicly available literature compared to its applications in pharmaceutical research. researchgate.netnih.govrudn.ru

The following table summarizes specific research applications of this compound in the synthesis of chemical intermediates.

Research Applications of this compound in Chemical Synthesis

Starting Reactant Key Reaction Type Resulting Intermediate or Product Class Target Application Area
This compound Palladium-catalyzed aerobic oxidative amination Amine analogs Pharmaceutical Synthesis chemscene.com

Q & A

Q. Methodological Guidance

  • SPME-GC-MS : Ideal for in situ sampling of microbial VOCs. Use Carboxen/PDMS fibers for high sensitivity to C₁₁ alkenes, with calibration against NIST-certified standards .
  • Proton Transfer Reaction-MS (PTR-MS) : Enables real-time monitoring of this compound dynamics in gas-phase systems (limit of detection ~0.1 ppbv) .
  • Isotope-Labeled Internal Standards : Deuterated this compound (d₂₂) corrects for matrix effects in quantitative LC-MS workflows .

How can metabolic engineering enhance this compound yield in non-native microbial hosts, and what regulatory elements are critical?

Q. Advanced Bioproduction Focus

  • Pathway Engineering : Expressing undA from Pseudomonas in E. coli requires codon optimization and suppression of β-oxidation pathways (e.g., fadE knockout) to prevent substrate degradation .
  • Promoter Tuning : Inducible systems (e.g., T7/lacUV5) balance gene expression and toxicity. Titration with IPTG (0.1–1 mM) optimizes alkene production in E. coli BL21 .
  • Co-factor Supply : Overexpression of hemA (ALA synthase) improves heme availability for UndA activity, increasing titers by 2–3× .

What molecular interactions govern this compound’s adsorption on porous materials (e.g., Cu-BTC), and how can computational models guide material selection?

Advanced Material Science Focus
Monte Carlo simulations reveal that this compound’s linear structure and van der Waals interactions favor adsorption in Cu-BTC pores (diameter ~9 Å). Key findings:

  • Chain-Length Dependency : Adsorption capacity peaks at C₁₁ (this compound) due to optimal pore filling, dropping sharply for C₁₂ .
  • Thermodynamic Validation : Match simulated isotherms with experimental QCM-D data to refine force-field parameters (e.g., Lennard-Jones potentials) .

How does this compound’s role in microbial communication influence experimental design for studying plant-microbe interactions?

Advanced Ecological Research Focus
this compound acts as a signaling molecule in Pseudomonas-nematode systems. Key considerations:

  • Dose-Response Curves : Test concentrations from 0.1–100 μM in microfluidic assays to identify thresholds for chemotaxis or avoidance behavior .
  • Multi-Trophic Systems : Co-culture with Caenorhabditis elegans and rhizobacteria requires compartmentalized designs (e.g., agar partitions) to isolate VOC effects .
  • Transcriptomic Integration : Pair RNA-seq of undA-knockout strains with VOC profiling to map signaling networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.